molecular formula C5H10S2 B14674088 5-Methyl-1,3-dithiane CAS No. 38761-25-0

5-Methyl-1,3-dithiane

Cat. No.: B14674088
CAS No.: 38761-25-0
M. Wt: 134.3 g/mol
InChI Key: UNMGXVRDKDPTNK-UHFFFAOYSA-N
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Description

5-Methyl-1,3-dithiane is a sulfur-containing heterocyclic compound of significant interest in synthetic organic chemistry. It is analogous to 1,3-dithiane, a classic reagent that functions as a versatile acyl anion equivalent via the Corey-Seebach reaction . Researchers can deprotonate this compound at the C2 position to generate a nucleophilic anion that reacts with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and epoxides . The resulting 2-substituted dithiane can then be hydrolyzed to reveal a carbonyl group, making this methodology a powerful tool for the convergent synthesis of ketones and complex natural products . Beyond its role as a synthetic building block, the 1,3-dithiane motif is also utilized in other research areas, such as the development of novel phosphine ligands for catalysis . This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38761-25-0

Molecular Formula

C5H10S2

Molecular Weight

134.3 g/mol

IUPAC Name

5-methyl-1,3-dithiane

InChI

InChI=1S/C5H10S2/c1-5-2-6-4-7-3-5/h5H,2-4H2,1H3

InChI Key

UNMGXVRDKDPTNK-UHFFFAOYSA-N

Canonical SMILES

CC1CSCSC1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methyl 1,3 Dithiane and Its Functionalized Derivatives

Direct Synthetic Routes to 5-Methyl-1,3-Dithiane

The most direct and common method for the synthesis of 1,3-dithianes is the thioacetalization reaction between a carbonyl compound and a 1,3-propanedithiol (B87085) derivative. organic-chemistry.org This approach is highly adaptable for the synthesis of this compound by employing a methyl-bearing precursor.

Thioacetalization Protocols Utilizing Methyl-Bearing Precursors

The principal route to this compound involves the condensation of an appropriate C1 electrophile, such as formaldehyde (B43269) or its synthetic equivalents, with 2-methyl-1,3-propanedithiol. orgsyn.orgwikipedia.org A variety of acidic catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. organic-chemistry.org

A general and efficient method for the preparation of 1,3-dithiane (B146892) itself involves the reaction of 1,3-propanedithiol with dimethoxymethane (B151124) (a formaldehyde equivalent) in the presence of boron trifluoride etherate and glacial acetic acid in chloroform. orgsyn.org This protocol can be directly adapted for the synthesis of this compound by substituting 1,3-propanedithiol with 2-methyl-1,3-propanedithiol. The reaction proceeds by the acid-catalyzed formation of a thionium (B1214772) ion intermediate, followed by intramolecular cyclization.

Reactant 1Reactant 2CatalystProduct
2-Methyl-1,3-propanedithiolFormaldehyde (or equivalent)Lewis Acid (e.g., BF₃·OEt₂)This compound

It is crucial to control the reaction conditions to prevent the formation of polymeric side products, which can be a significant issue in thioacetalization reactions. orgsyn.org

Novel Cyclization and Ring-Forming Strategies

Beyond the traditional thioacetalization, other cyclization strategies can be envisioned for the formation of the this compound ring, although specific examples for this particular derivative are not extensively documented. General methods for dithiane synthesis that could be adapted include the double conjugate addition of dithiols to propargylic systems. scribd.com For instance, the reaction of 2-methyl-1,3-propanedithiol with a suitable propargylic electrophile could potentially lead to a functionalized this compound derivative after a cyclization cascade.

Another potential, though less direct, strategy could involve the cyclization of a pre-formed carbon chain containing two thiol groups at the 1- and 3-positions relative to each other, with one of the carbons being the methyl-substituted center. Such strategies often involve the use of protecting groups for the thiol functionalities, which are then removed to allow for the cyclization to occur.

Functionalization Strategies for Introducing the 5-Methyl Group onto 1,3-Dithiane Scaffolds

The introduction of a methyl group at the C5 position of a pre-existing 1,3-dithiane ring is a synthetically challenging endeavor. The C-H bonds at the C4, C5, and C6 positions of the 1,3-dithiane ring are generally unreactive towards typical electrophilic or nucleophilic substitution reactions.

While the deprotonation of the C2 position of 1,3-dithianes using strong bases like n-butyllithium is a well-established and widely used transformation (the Corey-Seebach reaction), the direct deprotonation and subsequent alkylation at the C5 position is not a commonly reported method. youtube.comacs.org The acidity of the C5 protons is significantly lower than that of the C2 protons, making selective deprotonation at C5 highly unfavorable.

Therefore, the most practical and efficient approach to obtaining 5-methylated 1,3-dithianes is through the use of a methyl-bearing precursor during the initial ring formation, as described in section 2.1.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of a methyl group at the C5 position of the 1,3-dithiane ring creates a stereocenter. Furthermore, functionalization at the C2 position of this compound can lead to the formation of diastereomers. Consequently, the development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant interest.

Organocatalytic Approaches for Asymmetric Additions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of molecules. In the context of dithianes, organocatalytic methods have been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org These reactions, often employing cinchona alkaloid-derived catalysts, proceed with high enantioselectivity. rsc.org

While these methods have been demonstrated for C2-functionalized 1,3-dithianes, the principles could be extended to this compound derivatives. For example, the reaction of a 2-functionalized-5-methyl-1,3-dithiane with an electrophile in the presence of a chiral organocatalyst could potentially lead to the diastereoselective formation of a new stereocenter. However, specific studies on the application of organocatalysis to achieve stereocontrol in reactions involving 5-methyl-1,3-dithianes are not widely reported.

Diastereoselective Synthesis via Chiral Imine-Based Umpolung Reactions

A notable strategy for the asymmetric synthesis of α-amino-1,3-dithianes involves the umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov This method has been shown to proceed with excellent diastereoselectivity, providing a route to chiral α-amino acid derivatives. nih.gov

This methodology could be applied to the diastereoselective synthesis of functionalized this compound derivatives. The reaction of 2-lithio-5-methyl-1,3-dithiane with a chiral imine would be expected to generate two diastereomers. The stereochemical outcome would be influenced by the facial selectivity of the nucleophilic attack of the lithiated dithiane on the chiral imine, which is in turn directed by the chiral auxiliary on the imine.

A research study on the asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imines demonstrated that the slow addition of the chiral imine to the solution of 2-lithio-1,3-dithiane was crucial for achieving high diastereoselectivity. nih.gov This approach could likely be adapted to the 5-methylated analogue to afford chiral, functionalized derivatives.

Dithiane DerivativeChiral ReagentReaction TypePotential Chiral Product
2-Lithio-5-methyl-1,3-dithianeChiral N-phosphonyl imineUmpolung AdditionDiastereomerically enriched α-amino-5-methyl-1,3-dithiane

Generation of β-Keto 1,3-Dithiane Systems Incorporating Methyl Substituents

A robust method for the synthesis of β-keto 1,3-dithianes involves the double conjugate addition of dithiols to propargylic carbonyl compounds. nih.govresearchgate.netorganic-chemistry.orgresearchgate.netrsc.org This approach is highly efficient for generating masked 1,3-dicarbonyl systems, which are valuable intermediates in organic synthesis. researchgate.netCurrent time information in Bangalore, IN. The reaction proceeds via a base-mediated double Michael addition, where a dithiol adds to a propargylic ketone, ester, or aldehyde to form the desired β-keto 1,3-dithiane in good to excellent yields. researchgate.netresearchgate.net

The introduction of a methyl substituent on the dithiane ring at the 5-position is achieved by using a correspondingly substituted dithiol, namely 2-methyl-1,3-propanedithiol. The general reaction is adaptable to a range of substrates, including those with various protecting groups, and the stereochemical integrity of the starting material can be maintained under the reaction conditions. researchgate.net

The optimal conditions for this transformation typically involve the use of a base such as sodium methoxide (B1231860) (NaOMe) in a solvent system like methanol (B129727) (MeOH) with a co-solvent, for instance, tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). researchgate.netresearchgate.net The reaction is generally performed at low temperatures, such as -10 °C to 0 °C, to ensure high yields and selectivity. researchgate.net

Table 1: Synthesis of β-Keto 1,3-Dithianes via Double Conjugate Addition

EntryPropargylic CarbonylDithiolProductYield (%)Reference
1Phenyl propynone1,3-Propanedithiol1-(1,3-Dithian-2-yl)-1-phenylethan-2-one95 researchgate.net
2Ethyl propiolate1,3-PropanedithiolEthyl 2-(1,3-dithian-2-yl)acetate84 researchgate.net
31-Phenyl-3-butyn-2-one1,3-Propanedithiol3-(1,3-Dithian-2-yl)-1-phenylpropan-2-one81 researchgate.net

While the presented examples utilize propane-1,3-dithiol, the methodology is applicable for the synthesis of 5-methyl substituted systems by employing 2-methyl-1,3-propanedithiol as the nucleophile.

Synthesis from 4-Methyl-1,3-Dithiane-2-Thione via Organometallic Reagents

The synthesis of this compound from 4-methyl-1,3-dithiane-2-thione using organometallic reagents is not a commonly reported transformation in the scientific literature. Organometallic reagents, such as organolithiums, are potent nucleophiles and strong bases that typically react with thiones (thioketones) in a variety of ways. uniurb.itlibretexts.orglibretexts.org

The reaction of an organolithium reagent with a thione can lead to nucleophilic addition to the carbon-sulfur double bond, forming a tertiary thiol after quenching. Alternatively, depending on the substrate and reaction conditions, reactions at the sulfur atom (thiophilic attack) or enolization (if an α-proton is present) can occur. Desulfurization is another possible outcome, often requiring specific reagents like Raney Nickel. organic-chemistry.org

In the context of 4-methyl-1,3-dithiane-2-thione, an organometallic reagent would be expected to react with the exocyclic C=S bond. A simple desulfurization to yield 4-methyl-1,3-dithiane, or a more complex reaction pathway, would be more probable than a rearrangement to form this compound. The direct conversion as specified in the heading is not a well-established synthetic route.

Research on the reactivity of structurally similar compounds, such as 2-substituted-1,3-dithiane oxides, with organolithium reagents has been explored. cardiff.ac.uk These studies indicate that the reactions can be complex, with outcomes dependent on the specific substituents and the nature of the organometallic reagent. cardiff.ac.uk

Table 2: General Reactivity of Organolithium Reagents with Related Sulfur Compounds

Substrate TypeOrganometallic ReagentGeneral Product TypeReference
Aldehydes/KetonesOrganolithium (RLi)Secondary/Tertiary Alcohols masterorganicchemistry.com
1,3-Dithianesn-Butyllithium2-Lithio-1,3-dithiane researchgate.net
Carboxylic Acid DerivativesOrganolithium (RLi)Ketones or Tertiary Alcohols youtube.com

Mechanistic Investigations into the Reactivity of 5 Methyl 1,3 Dithiane and Its Anionic Species

Carbanion Formation and Stabilization at the C2-Position of Methyl-Substituted 1,3-Dithianes

The acidity of the C2 protons of 1,3-dithianes (pKa ≈ 31) allows for their removal by strong bases, such as n-butyllithium (n-BuLi), to form a potent nucleophile. youtube.com The resulting carbanion at the C2 position is the cornerstone of the dithiane's utility as an acyl anion equivalent, a concept that has revolutionized retrosynthetic analysis.

Role of Sulfur Atomic Orbitals in Anion Delocalization

The stability of the 2-lithio-1,3-dithiane carbanion is a subject of ongoing discussion, with early theories emphasizing the role of sulfur's vacant d-orbitals in delocalizing the negative charge through pπ-dπ bonding. uwindsor.ca This model suggests that the adjacent sulfur atoms effectively withdraw electron density from the carbanionic center, thereby stabilizing the anion. uwindsor.ca

The presence of a methyl group at the C5 position of the dithiane ring does not fundamentally alter these stabilizing interactions but can influence the conformational preferences of the ring and, consequently, the stereochemical course of subsequent reactions.

Kinetic and Thermodynamic Aspects of Deprotonation

In unsymmetrically substituted ketones, the formation of enolates can be directed by either kinetic or thermodynamic control. masterorganicchemistry.comyoutube.com Kinetic control, typically achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, favors the formation of the less substituted (and less stable) enolate because the base abstracts the more accessible proton. masterorganicchemistry.com Thermodynamic control, on the other hand, is established using a stronger, non-bulky base at higher temperatures, allowing for equilibration to the more stable, more substituted enolate. masterorganicchemistry.com

While the C2 position of 5-methyl-1,3-dithiane presents two protons, their chemical environment is rendered diastereotopic by the C5-methyl group. The deprotonation with n-BuLi is generally a rapid and irreversible process, suggesting that the reaction is under kinetic control. The stereochemical outcome of the deprotonation, leading to either an axial or equatorial C-Li bond, can be influenced by the reaction conditions and the conformation of the dithiane ring. The resulting lithiated species can exist as a mixture of stereoisomers, and their relative populations can impact the stereoselectivity of subsequent reactions.

Nucleophilic Addition and Substitution Reactions of 2-Lithio-5-Methyl-1,3-Dithiane

The 2-lithio-5-methyl-1,3-dithiane anion is a powerful nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions. uwindsor.ca These reactions are fundamental to the application of dithianes in the synthesis of complex organic molecules.

Reactions with Alkyl Halides and Sulfonates

One of the most common applications of lithiated dithianes is their reaction with primary alkyl halides in an SN2 fashion to form 2-alkyl-1,3-dithianes. uwindsor.ca The reaction with 2-lithio-5-methyl-1,3-dithiane proceeds similarly, with the nucleophilic carbanion displacing the halide to create a new carbon-carbon bond.

Arenesulfonates of primary alcohols have also been shown to be effective electrophiles for the alkylation of 2-lithio-1,3-dithianes. organic-chemistry.org This method provides an alternative to the use of alkyl halides and can be advantageous in certain synthetic contexts. The reaction proceeds smoothly at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org The table below summarizes the yields for the alkylation of 2-lithio-1,3-dithiane with various benzenesulfonates.

Alkyl Group (R) from R-OSO₂PhYield of 2-Alkyl-1,3-dithiane (%)
n-C₄H₉85
n-C₆H₁₃90
n-C₈H₁₇92
CH₂CH₂Ph88
Data sourced from a study on the alkylation of 2-lithio-1,3-dithianes with arenesulfonates. organic-chemistry.org

Stereocontrolled Ring-Opening Reactions with Epoxides

The reaction of 2-lithio-5-methyl-1,3-dithiane with epoxides is a powerful method for the synthesis of β-hydroxy dithianes. uwindsor.ca This reaction proceeds via an SN2 mechanism, where the dithiane anion acts as the nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. chemistrysteps.com

The regioselectivity of the attack is primarily governed by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide. chemistrysteps.com The stereochemistry of the reaction is well-defined: the nucleophilic attack occurs from the backside, resulting in an inversion of configuration at the carbon atom being attacked. youtube.com This stereospecificity is a key feature of SN2 reactions and allows for the predictable formation of a specific stereoisomer. youtube.com

For example, the reaction of 2-lithio-5-methyl-1,3-dithiane with a chiral epoxide will result in a product with a specific stereochemistry at the newly formed stereocenter, a direct consequence of the backside attack mechanism. mdpi.com

Additions to Carbonyl Compounds and Imines

2-Lithio-5-methyl-1,3-dithiane readily adds to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines. uwindsor.canih.gov These reactions are fundamental for the construction of α-hydroxy and α-amino dithianes, which are versatile intermediates in organic synthesis.

The addition to a carbonyl group generates a lithium alkoxide intermediate, which upon aqueous workup, yields the corresponding β-hydroxy dithiane. The reaction is typically carried out at low temperatures to prevent side reactions. Similarly, the addition to an imine forms a lithium amide intermediate, which upon quenching, provides the α-amino dithiane. nih.gov

The stereochemical outcome of these additions can be influenced by the stereochemistry of the 2-lithio-5-methyl-1,3-dithiane and the facial selectivity of the attack on the prochiral carbonyl or imine. The C5-methyl group can exert a directing effect, leading to the preferential formation of one diastereomer over the other.

ElectrophileProduct Type
Aldehyde (R-CHO)β-Hydroxy dithiane
Ketone (R₂C=O)β-Hydroxy dithiane
Imine (R₂C=NR')α-Amino dithiane
Illustrative examples of products from the addition of 2-lithio-5-methyl-1,3-dithiane to various electrophiles.

Reactivity with Nitriles, Acid Chlorides, and Carbon Dioxide

The anionic species of this compound, typically formed by deprotonation with a strong base like n-butyllithium, serves as a potent nucleophile, reacting with a variety of electrophiles, including nitriles, acid chlorides, and carbon dioxide. youtube.comquimicaorganica.org These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds and the construction of complex molecular architectures.

The reaction of the 2-lithio-1,3-dithiane anion with nitriles provides a pathway to α-dithianyl ketones. scribd.com The nucleophilic carbon of the dithiane anion attacks the electrophilic carbon of the nitrile group. scribd.comlibretexts.org Subsequent hydrolysis of the resulting imine intermediate yields the corresponding ketone. This method is a valuable tool for the synthesis of ketones from nitriles, leveraging the umpolung (polarity reversal) reactivity of the dithiane moiety. youtube.com

When reacted with acid chlorides, the lithiated dithiane anion undergoes acylation to furnish 2-acyl-1,3-dithianes. This reaction is a direct method for introducing an acyl group at the C2 position of the dithiane ring. However, the reaction of acyl chlorides with organolithium reagents can sometimes lead to the formation of tertiary alcohols as byproducts, resulting from a second addition of the organolithium reagent to the initially formed ketone. nih.gov Careful control of reaction conditions, such as low temperatures, is often necessary to favor the formation of the desired ketone.

Carboxylation of the 2-lithio-1,3-dithiane anion can be achieved by its reaction with carbon dioxide (CO₂). youtube.com This reaction introduces a carboxylic acid functionality at the C2 position, leading to the formation of 1,3-dithiane-2-carboxylic acid derivatives upon acidic workup. While direct carboxylation with CO₂ gas is common, alternative methods using CO₂-transfer agents have also been developed. researchgate.net The resulting α-dithianyl carboxylic acids are versatile intermediates in organic synthesis. The use of the carbon dioxide radical anion (CO₂•⁻) has also been explored in carboxylation reactions, offering an alternative pathway under mild, photoredox-catalyzed conditions. researchgate.netchemrxiv.org

Oxidative Transformations and Stereochemical Control in 1,3-Dithiane (B146892) Oxidation

The oxidation of 1,3-dithianes, including this compound, offers a route to various sulfur-oxidized species, primarily sulfoxides and sulfones. The stereochemical outcome of these oxidations is a critical aspect, influencing the properties and subsequent reactivity of the resulting products.

Diastereoselective Formation of Sulfoxides and Sulfones

The oxidation of 1,3-dithianes can lead to the formation of mono- and di-oxidized products. The oxidation of 1,3-dithiane itself has been shown to produce both cis- and trans-1,3-dithiane 1,3-dioxide. rsc.org The ratio of these diastereomers is highly dependent on the oxidant and the reaction conditions employed. For instance, oxidation with meta-chloroperoxybenzoic acid (MCPBA) or sodium periodate (B1199274) (NaIO₄) has been reported to favor the formation of the trans-dioxide. rsc.org

In the case of substituted 1,3-dithianes, such as 5,5-disubstituted analogs, the stereochemical course of oxidation can be different. rsc.org For these substrates, oxidation often yields the cis-dioxides as the major product. rsc.org However, the use of ozone as the oxidant has been found to provide a higher ratio of the desired trans-diastereoisomer for 5,5-disubstituted 1,3-dithianes. rsc.org

Enantioselective oxidation of 1,3-dithianes to chiral sulfoxides has also been achieved using vanadium-based catalysts with chiral Schiff base ligands. bohrium.com The steric and electronic properties of both the substrate and the ligand play a crucial role in determining the enantioselectivity of the oxidation. bohrium.com For example, in the vanadium-catalyzed oxidation of 1,3-dithianes derived from aldehydes, steric hindrance from substituents can influence the enantioselectivity. bohrium.com

Equilibration Studies of Oxidized 1,3-Dithiane Isomers

Equilibration studies are essential for determining the thermodynamic stability of the different diastereomers of oxidized 1,3-dithianes. For 1,3-dithiane 1,3-dioxide, equilibration studies using dinitrogen tetroxide (N₂O₄) have shown that the trans-isomer is thermodynamically more stable than the cis-isomer. rsc.org This greater stability of the trans-isomer is consistent with its higher melting point and can be rationalized by considering the dipole-dipole interactions and other stereoelectronic effects within the molecule. rsc.orgacs.org

The relative stability of the diastereomeric sulfoxides can also influence the product distribution in oxidation reactions, especially if the reaction conditions allow for equilibration. The faster oxidation of the cis-diastereomer to the sulfone-sulfoxide can also lead to an enrichment of the trans-sulfoxide isomer over time. rsc.org

Radical Reactions and Single-Electron Transfer Processes in Dithiane Chemistry

Beyond their well-established role as nucleophiles, 1,3-dithianes and their derivatives can participate in radical reactions and processes initiated by single-electron transfer (SET). These pathways open up alternative avenues for C-C bond formation and functionalization.

Photochemical Ring-Opening Mechanisms

The photochemical behavior of cyclic compounds, including dithianes, can lead to ring-opening reactions. While the photochemical ring-opening of 1,3-cyclohexadiene (B119728) is a well-studied example of an electrocyclic reaction, arxiv.org the photochemistry of 1,3-dithianes can also involve C-S bond cleavage. The photodeprotection of 1,3-dithianes, a process to regenerate the parent carbonyl compound, can proceed through a mechanism involving electron transfer from the dithiane to a triplet sensitizer. acs.org This electron transfer generates a dithiane radical cation, which can undergo fragmentation via C-S bond cleavage to form a distonic radical cation. acs.org The presence of oxygen is often crucial for the efficient conversion to the carbonyl product, suggesting the involvement of a superoxide (B77818) radical anion in the deprotection process. acs.org

Radical Coupling Pathways in Dithiane-Derived Systems

Dithiane-derived radicals can be generated and utilized in C-C bond-forming reactions. For instance, a 1,3-dithiane radical can be generated from dithiane-2-carboxylic acid via a photoredox-catalyzed decarboxylation. rsc.org This radical can then undergo conjugate addition to Michael acceptors, providing a formal method for the addition of a methyl radical. rsc.org

Furthermore, 1,3-dithianes can act as electron donors in reactions initiated by a single-electron transfer (SET) mechanism, particularly with certain electrophiles like sterically hindered alkyl iodides. uwindsor.caacs.org While the reaction of 2-lithio-1,3-dithianes with unhindered primary alkyl halides typically proceeds via an Sₙ2 pathway with inversion of configuration, reactions with hindered alkyl halides can involve an SET pathway, leading to racemization. uwindsor.ca

Palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have also been developed, where the dithiane acts as a transmetalation reagent. brynmawr.edu This methodology takes advantage of the acidity of the benzylic proton of the dithiane. Additionally, sulfur-stabilized carbon radicals derived from 1,4-dithianes have been shown to be viable intermediates in free radical-type cross-coupling reactions. nih.gov An oxidative coupling method for alkyne difunctionalization under metal-free conditions also proceeds through a radical coupling pathway to afford β-ketodithianes. organic-chemistry.org

Mechanistic Pathways of Reactions with Bicyclo[1.1.1]pentane (BCP) Precursors

The reaction between the anionic species of this compound and bicyclo[1.1.1]pentane (BCP) precursors, particularly [1.1.1]propellane, represents a significant method for the introduction of the highly sought-after BCP moiety into organic molecules. Mechanistic investigations, primarily through computational studies and analysis of reaction outcomes with closely related 2-aryl-1,3-dithianes, have elucidated a probable two-electron pathway for this transformation.

The reaction is initiated by the deprotonation of this compound at the C2 position by a strong base, such as an organolithium reagent or a bulky amide base like sodium hexamethyldisilazide (NaHMDS), to form the corresponding 2-lithio-5-methyl-1,3-dithiane anion. This anionic species then acts as a potent nucleophile.

Subsequent reaction with [1.1.1]propellane, a highly strained molecule, proceeds via the nucleophilic addition of the dithiane anion to one of the bridgehead carbons of the propellane. This addition leads to the cleavage of the central, highly strained C1-C3 bond of the propellane and the formation of a new carbon-carbon bond between the dithiane and the BCP core. The resulting product is a 1-(5-methyl-1,3-dithian-2-yl)bicyclo[1.1.1]pentan-3-ide anion. This intermediate is then typically quenched with a proton source, often from the reaction solvent or during aqueous workup, to yield the final 2-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1,3-dithiane product.

Computational studies on the analogous reaction with 2-aryl-1,3-dithianes support a two-electron pathway. nih.govsci-hub.se These calculations indicate that the reaction proceeds through a transition state where the dithiane anion attacks the propellane, leading to the formation of the BCP-dithiane adduct. nih.govsci-hub.se The alternative, a single-electron transfer (SET) pathway that would involve radical intermediates, is considered less likely under the typical reaction conditions for dithiane anions. sci-hub.se

The scope of this reaction has been demonstrated with a variety of substituted 2-aryl-1,3-dithianes, which are expected to exhibit similar reactivity to this compound due to the electronic similarity of the reacting carbanion. The following table summarizes representative examples of BCP-dithiane synthesis from 2-aryl-1,3-dithianes and [1.1.1]propellane, highlighting the general efficiency of this method. nih.gov

EntryDithiane SubstrateBaseSolventTemperature (°C)Yield (%)
12-Phenyl-1,3-dithiane (B1581651)NaN(SiMe3)2DME8095
22-(4-Methoxyphenyl)-1,3-dithianeNaN(SiMe3)2DME8098
32-(4-Chlorophenyl)-1,3-dithianeNaN(SiMe3)2DME8092
42-(Thiophen-2-yl)-1,3-dithianeNaN(SiMe3)2DME8095
52-(Pyridin-3-yl)-1,3-dithianeLiN(SiMe3)2DME8075

The data indicates that the reaction is tolerant of a range of aromatic and heteroaromatic substituents on the dithiane ring, consistently providing high yields of the desired BCP-containing products. nih.gov The choice of base can be crucial, with lithium hexamethyldisilazide (LiHMDS) being more effective for nitrogen-containing heterocycles. nih.gov These findings strongly suggest that the reaction of this compound with [1.1.1]propellane would proceed in a similar fashion to afford the corresponding BCP-dithiane adduct in good yield.

Conformational Analysis and Stereochemical Behavior of 5 Methyl 1,3 Dithiane Systems

Intrinsic Conformational Preferences of the 1,3-Dithiane (B146892) Ring (Chair, Twist-Boat)

The 1,3-dithiane ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.netresearchgate.net However, the longer carbon-sulfur bonds (approximately 1.81 Å) and smaller C-S-C bond angles (around 100°) compared to cyclohexane lead to a puckered and more flexible ring. researchgate.net

Computational studies have identified several key conformations on the potential energy surface of 1,3-dithiane. researchgate.netacs.org The chair (C) conformation is the global minimum, representing the most stable arrangement. In addition to the chair form, twist-boat (or twist) conformations exist as local energy minima. researchgate.netacs.org Specifically, the 2,5-twist and 1,4-twist conformers are recognized. researchgate.net The energy difference between the chair and twist conformers is a critical parameter. For unsubstituted 1,3-dithiane, the energy difference (ΔE) between the chair and the 2,5-twist conformer has been calculated to be 4.24 kcal/mol, with the 2,5-twist being lower in energy than the 1,4-twist by 0.48 kcal/mol. acs.org The boat conformation itself is not a minimum but rather a transition state between twist forms. acs.org

The interconversion between these conformations proceeds through various transition states, including half-chair and boat forms. researchgate.net The flexibility of the dithiane ring, greater than that of cyclohexane, facilitates these conformational changes.

Table 1: Calculated Relative Energies of 1,3-Dithiane Conformers
ConformerRelative Energy (kcal/mol)
Chair (C)0.00
2,5-Twist4.24 acs.org
1,4-Twist4.72 acs.org
1,4-Boat (Transition State)5.53 acs.org
2,5-Boat (Transition State)5.42 acs.org

Influence of the 5-Methyl Substituent on Conformational Equilibria

The introduction of a methyl group at the 5-position of the 1,3-dithiane ring significantly influences the conformational equilibrium. The methyl group can occupy either an axial or an equatorial position in the chair conformation. Due to steric interactions, the equatorial position is generally favored. researchgate.net

For 5-methyl-1,3-dithiane, the equatorial chair conformer (Ce) is the most stable form. researchgate.net The energy difference between the equatorial (Ce) and axial (Ca) chair conformers is a key determinant of the conformational preference. Quantum chemical calculations have shown this energy difference (ΔH) to be in the range of 1.2–1.5 kcal/mol. researchgate.net This indicates a strong preference for the equatorial conformer. The Gibbs free energy difference (ΔG°) for the Ce ↔ Ca equilibrium is calculated to be 1.3–1.4 kcal/mol. researchgate.net

The presence of the 5-methyl group also affects the relative energies of the flexible forms. In this compound, five energy minima have been identified: the equatorial and axial chair conformers (Ce, Ca), a 1,4-twist form with a pseudo-equatorial methyl group, and two enantiomeric 2,5-twist forms. researchgate.net

Table 2: Calculated Energy Differences for this compound Conformers
Conformational EquilibriumCalculated Energy Difference (ΔH) (kcal/mol)
Ce ↔ Ca1.2 - 1.5 researchgate.net

Stereoelectronic Effects in 5-Methyl-1,3-Dithianes, Including Anomeric Phenomena

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in the structure and reactivity of 5-methyl-1,3-dithianes. One of the most significant of these is the anomeric effect. wikipedia.orgscripps.edu The generalized anomeric effect describes the tendency of a substituent on a heterocycle to adopt an axial orientation when there is a heteroatom in the ring with a lone pair of electrons anti-periplanar to the substituent's bond. wikipedia.org

In the context of 1,3-dithianes, the anomeric effect is observed with substituents at the 2-position. However, stereoelectronic interactions involving the C5 position are also significant. The long C-S bonds in the dithiane ring lead to increased overlap between the σ orbital of the equatorial C5-H bond (σC5-Heq) and the anti-bonding orbital of the C-S bond (σ*C-S). researchgate.net This interaction, sometimes referred to as a homoanomeric effect, can influence bond lengths and reactivity. researchgate.net

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions Involving Methyl-Substituted Dithianes

The conformational biases and stereoelectronic features of methyl-substituted dithianes are exploited to achieve diastereoselective control in C-C bond formation. youtube.comnih.gov The 2-lithio-1,3-dithiane, a potent nucleophile, is a cornerstone of this chemistry, allowing for the formation of new carbon-carbon bonds with aldehydes, ketones, and other electrophiles. organic-chemistry.orgyoutube.com

When a chiral center is present in the dithiane, as in the case of certain substituted 5-methyl-1,3-dithianes, or when the dithiane anion reacts with a chiral electrophile, diastereomeric products can be formed. youtube.com The facial selectivity of the reaction is often dictated by the preferred conformation of the dithiane ring and the steric hindrance presented by the substituents.

For example, the reaction of a 2-lithio-1,3-dithiane bearing a methyl group at the 5-position with an aldehyde will proceed via attack of the nucleophile on the carbonyl carbon. The incoming electrophile will preferentially approach from the less sterically hindered face of the dithiane anion. The equatorial preference of the 5-methyl group helps to lock the conformation of the ring, leading to a predictable stereochemical outcome. The resulting diastereomeric products are formed in unequal amounts, demonstrating diastereoselectivity. youtube.com This principle has been applied in the total synthesis of various natural products where the dithiane moiety serves as a key building block for creating stereocenters. uwindsor.ca

Advanced Applications of 5 Methyl 1,3 Dithiane in Complex Organic Synthesis

5-Methyl-1,3-Dithiane as a Versatile Acyl Anion Equivalent in Total Synthesis

The true power of this compound is showcased in its application as a nucleophilic building block in the total synthesis of complex molecules. researchgate.net By masking the electrophilic nature of a carbonyl group and transforming it into a potent nucleophile, chemists can devise novel and efficient retrosynthetic disconnections. organic-chemistry.org This strategy allows for the coupling of the dithiane anion with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to construct intricate carbon skeletons. youtube.comscribd.com

The this compound moiety has been instrumental in the synthesis of numerous natural products, demonstrating its reliability and versatility. uwindsor.ca

Polyketides: These structurally diverse natural products are biosynthesized from the repeated condensation of simple carboxylic acid units. mdpi.comsyr.edu The iterative, modular nature of polyketide synthesis in the lab often requires robust methods for creating specific carbon-carbon bonds with high stereocontrol. frontiersin.orgnih.gov For instance, in the synthesis of the macrolide antibiotic (–)-vermiculin, a key step involves the coupling reaction between the anion of 2-methyl-1,3-dithiane (B1361393) and an epoxy bromide electrophile. uwindsor.ca This approach highlights the ability of dithiane-based anions to participate in crucial bond-forming reactions deep within a complex synthetic sequence.

Alkaloids: The synthesis of alkaloids, which are characterized by their nitrogen-containing ring systems, often benefits from the umpolung strategy. While direct examples involving this compound are less common than its unmethylated parent, the principle remains a powerful tool. The strategy allows for the introduction of keto-bearing side chains onto heterocyclic scaffolds, which can then be further manipulated to form the final alkaloid structure. researchgate.net The deprotection of the dithiane in the presence of amine functionalities can be achieved using specific reagents like bis(trifluoroacetoxy)iodobenzene, which is crucial for handling labile alkaloid structures. scribd.comorganic-chemistry.org

Terpenoids: Terpenoids are a vast class of natural products built from isoprene (B109036) units. nih.govnih.gov Their synthesis often involves the careful assembly of highly functionalized carbon chains and rings. A recent synthesis of precursors to photosynthetic hydroporphyrins, which share biosynthetic origins with some terpenoids, utilized the addition of lithiated 1,3-dithiane (B146892) to a chiral pentynal to create a key alcohol intermediate. rsc.org Although this example uses the parent 1,3-dithiane, the methodology is directly applicable to this compound for the introduction of a propionyl fragment, showcasing its potential in this class of molecules.

The table below summarizes representative applications of dithiane anions in the synthesis of natural product fragments.

Natural Product/FragmentDithiane ReagentElectrophile PartnerSignificance of the Transformation
(–)-Vermiculin Precursor2-Lithio-2-methyl-1,3-dithiane(S)-Epoxy bromideForms a key C-C bond, assembling the carbon backbone of the macrolide. uwindsor.ca
Serricornin Precursor2-Lithio-2-methyl-1,3-dithianeDichloride speciesCouples with the more reactive allylic position to build the pheromone's structure. uwindsor.ca
Chiral Hexynone Precursor2-Lithio-1,3-dithianeChiral PentynalAdds a masked carbonyl group to a complex fragment, leading to precursors for photosynthetic molecules. rsc.org

The construction of complex molecular architectures, particularly those with sterically hindered or electronically demanding environments, often necessitates the use of masked carbonyl equivalents. nih.gov this compound is an ideal tool for such challenges. Its lithiated form acts as a bulky yet effective nucleophile, capable of adding to positions that might be inaccessible to more traditional enolates or organometallic reagents. This allows for the synthesis of highly substituted carbon centers and the formation of quaternary carbons, which are common motifs in complex molecules but are notoriously difficult to prepare. The stability of the dithiane protecting group to a wide range of reaction conditions further enhances its utility, allowing for extensive chemical modifications elsewhere in the molecule before the carbonyl group is finally revealed. organic-chemistry.org

Utility of this compound Derivatives as Chiral Building Blocks

Beyond its role as a simple acyl anion equivalent, the dithiane scaffold can be incorporated into chiral molecules that serve as valuable building blocks for asymmetric synthesis.

A significant advancement in the use of dithianes is the development of methods for the asymmetric synthesis of α-amino dithianes. These compounds are stable, chiral building blocks that serve as equivalents of α-amino aldehydes and ketones, which are often unstable. nih.gov One powerful method involves the addition of a lithiated dithiane, such as 2-lithio-2-methyl-1,3-dithiane, to a chiral N-sulfinylimine or N-phosphonyl imine. nih.govacs.org This reaction proceeds with high diastereoselectivity, controlled by the chiral auxiliary on the imine nitrogen. nih.gov The resulting N-protected α-amino dithiane can be purified and then carried forward. acs.org This methodology has been successfully applied to the synthesis of complex heterocyclic structures like substituted piperidines and unnatural amino acids. nih.gov

Chiral AuxiliaryDithiane ReagentDiastereoselectivity (d.r.)YieldReference
N-Phosphonyl2-Lithio-2-methyl-1,3-dithiane>99:1Good (up to 82%) nih.govacs.org
N-Sulfinyl2-Lithio-1,3-dithiane94% de81% nih.gov

The dithiane framework itself can be rendered chiral to act as a reagent or auxiliary that directs the stereochemical outcome of subsequent reactions. A notable example is the use of trans-1,3-dithiane 1,3-dioxide, which possesses C2 symmetry. nih.gov Deprotonation of this chiral scaffold generates a chiral acyl anion equivalent. Its addition to an aldehyde proceeds with high stereocontrol, enabling the enantioselective synthesis of α-hydroxy carbonyl compounds after deprotection. nih.govresearchgate.net This strategy was effectively used in the asymmetric synthesis of (R)-salbutamol, where the chiral dithiane dioxide controlled the formation of the key stereocenter. nih.gov

Controlled Transformations to Other Functional Groups and Molecular Motifs

A critical aspect of using this compound in synthesis is the ability to efficiently and cleanly remove the dithiane protecting group to unmask the desired carbonyl functionality. A variety of methods have been developed to achieve this transformation, offering chemists a range of options depending on the specific substrate and the presence of other sensitive functional groups. organic-chemistry.org

Commonly used methods involve oxidative or mercury(II)-assisted hydrolysis. organic-chemistry.org Reagents such as o-iodoxybenzoic acid (IBX), bis(trifluoroacetoxy)iodobenzene, and systems like iodine with hydrogen peroxide provide neutral or mild conditions for deprotection. organic-chemistry.org For substrates sensitive to strong oxidants, protocols using polyphosphoric acid and acetic acid have also been reported. asianpubs.org

Furthermore, the dithiane moiety can be transformed into other functional groups besides a carbonyl. For example, treatment of 2-alkyl-1,3-dithianes with reagents like bromine trifluoride (BrF₃) can convert the dithiane directly into a difluoromethyl group, providing access to valuable fluorinated molecules. scribd.com This versatility underscores the role of the dithiane not just as a temporary protecting group but as a functional group that can be strategically converted into various molecular motifs.

Reagent/SystemConditionsNotesReference
Bis(trifluoroacetoxy)iodobenzeneMild, non-chromaticIdeal for labile alkaloids and substrates with amine groups. scribd.comorganic-chemistry.org
o-Iodoxybenzoic acid (IBX)Neutral, room temperatureEffective in the presence of β-cyclodextrin in water. organic-chemistry.org
I₂ (cat.), H₂O₂Neutral, aqueousTolerates many common phenol (B47542) and amino protecting groups. organic-chemistry.org
Polyphosphoric acid (PPA), Acetic AcidMildly acidic, 20-45 °CSimple and convenient method for certain substrates. asianpubs.org
Bromine Trifluoride (BrF₃)N/AConverts the dithiane group to a difluoromethyl (CF₂) group. scribd.com

Conversion to 1,1-Difluoromethyl Alkanes

The introduction of difluoromethyl groups is a significant strategy in medicinal chemistry due to their ability to act as bioisosteres of hydroxyl groups or amides, often leading to improved metabolic stability and binding affinity. This compound and its derivatives serve as valuable precursors for the synthesis of 1,1-difluoromethyl alkanes.

One direct method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3). organic-chemistry.org This transformation efficiently converts the dithioketal functionality into a difluoromethylene group. The reaction is particularly effective for derivatives prepared from primary alkyl halides. organic-chemistry.org However, the utility of this method for secondary alkyl systems can be limited by lower yields in the initial preparation of the required 2-substituted-1,3-dithiane. organic-chemistry.org

An alternative, two-step protocol provides access to 1,1-difluoromethyl ethers. acs.org This process begins with the reaction of a lithiated 1,3-dithiane with an alkyl tetrahydropyranyl peroxide (ROOTHP), which results in the formation of an S,S,O-orthoester. acs.org Subsequent treatment of this intermediate with a mixture of hydrogen fluoride-pyridine (HF/Py) and N-bromosuccinimide (NBS) induces fluorodesulfurization, yielding the desired difluoromethyl ether. acs.org This method is applicable to the synthesis of both terminal (ROCF₂H) and internal (ROCF₂R') ethers. acs.org

Starting MaterialReagentsProductYieldReference
2-Alkyl-1,3-dithianeBrF₃1,1-Difluoromethyl alkaneGood organic-chemistry.org
Lithiated 1,3-dithiane1. ROO-THP2. HF/Py, NBS1,1-Difluoromethyl etherNot specified acs.org

Electrochemical Synthesis of Functionalized Orthoesters

Orthoesters are versatile functional groups in organic synthesis, serving as protecting groups and as precursors for a variety of other functionalities. Traditional methods for their synthesis often require harsh conditions that are incompatible with sensitive functional groups. organic-chemistry.org An advanced application of dithiane derivatives, including those conceptually related to this compound, involves their use in the electrochemical synthesis of functionalized orthoesters under mild and environmentally friendly conditions. organic-chemistry.orgorganic-chemistry.org

This method utilizes dithiane carboxylic acids (DTCOOH) as precursors, which undergo anodic oxidation. organic-chemistry.org The process, conducted in an electrochemical cell with carbon graphite (B72142) electrodes, leads to the formation of functionalized orthoesters with high yields and excellent tolerance for a wide array of functional groups such as alkenes, alkynes, nitriles, and halides. organic-chemistry.org This electrochemical approach is not only mild and scalable but also provides access to novel structures like tri(trifluoroethyl) orthoesters, a previously unexplored class of compounds. organic-chemistry.org

The general procedure involves the electrolysis of a dithiane derivative in methanol (B129727) with a supporting electrolyte like sodium methoxide (B1231860). organic-chemistry.org Upon completion, a simple workup isolates the orthoester product. This methodology represents a significant advancement in orthoester chemistry, enabling the rapid generation of libraries of functionalized molecules for applications in medicinal chemistry and materials science. organic-chemistry.org

PrecursorMethodKey FeaturesProductReference
Dithiane Carboxylic Acids (DTCOOH)Anodic OxidationMild, green, scalable, broad functional group toleranceFunctionalized Orthoesters organic-chemistry.orgorganic-chemistry.org

Desulfurization Reactions for Methyl or Methylene (B1212753) Group Formation

A classical and highly valuable application of 1,3-dithianes in organic synthesis is their role as masked carbonyl groups that can be converted into methyl or methylene groups through desulfurization. thieme-connect.de This transformation is a cornerstone of multi-step organic synthesis, providing a reliable method to deoxygenate carbonyl compounds. thieme-connect.deresearchgate.net

The most common reagents for this purpose are nickel-based, such as Raney nickel (Ra-Ni) and nickel boride (Ni₂B). researchgate.net Raney nickel, a slurry of nickel-aluminum alloy, is widely used for the hydrogenolysis of the carbon-sulfur bonds in the dithiane ring. This process effectively reduces the dithioketal to a methylene group, or in the case of a dithioketal derived from a ketone, it can lead to a new methylene unit. researchgate.net The reaction conditions can be tuned to achieve the desired level of reduction.

Nickel boride, often generated in situ from the reduction of a nickel salt with sodium borohydride, offers a milder alternative to Raney nickel and can be more suitable for substrates with sensitive functional groups. researchgate.net Beyond nickel-based reagents, other methods for desulfurization include the use of metal hydrides like tributyltin hydride (Bu₃SnH) and triethylsilane (Et₃SiH), as well as various metal-free approaches. researchgate.net The choice of reagent is often dictated by the functional group tolerance required for the specific synthetic context. researchgate.net

Dithiane SubstrateReagentProductKey AdvantageReference
1,3-Dithiane derivativeRaney NickelMethylene or Methyl GroupWidely used and effective researchgate.net
1,3-Dithiane derivativeNickel Boride (Ni₂B)Methylene or Methyl GroupMilder alternative to Ra-Ni researchgate.net
1,3-Dithiane derivativeBu₃SnH or Et₃SiHMethylene or Methyl GroupMetal-hydride based reduction researchgate.net

Application in Photolabile Linker Systems for Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the construction of complex molecules like peptides and oligonucleotides. A critical component of this methodology is the linker, which tethers the growing molecule to the solid support. Photolabile linkers are particularly advantageous as they allow for cleavage of the synthesized molecule from the resin under mild, neutral conditions using light, avoiding the harsh acidic or basic reagents required for traditional linkers. dtu.dknih.gov

The 1,3-dithiane moiety has been ingeniously incorporated into photolabile linker systems, where it functions as a "safety-catch". dtu.dkacs.org In this context, the dithiane group serves to protect a key functional group on the linker, preventing premature cleavage. For instance, in the synthesis of a 3',5'-dialkoxybenzoin-based photolabile linker, a dithiane is used to mask a ketone functionality that is part of the photochemically active benzoin (B196080) structure. acs.org The dithiane group is stable to the conditions used for both loading the linker onto the resin and attaching the substrate. acs.org

Once the solid-phase synthesis is complete, the dithiane "safety-catch" can be removed, typically by oxidation, to unmask the ketone and activate the linker for photocleavage. acs.org This strategy was demonstrated in the development of a benzoin safety-catch linker where 2-phenyl-1,3-dithiane (B1581651) was used to form a dithioacetal that could be hydrolyzed to reveal the active linker. dtu.dk This approach adds a layer of orthogonality and control to solid-phase synthesis, expanding the range of chemical transformations that can be employed. dtu.dkacs.org

Linker TypeRole of DithianeActivation MethodAdvantageReference
3',5'-Dialkoxybenzoin Safety-CatchProtects ketone functionalityOxidation to remove dithianePrevents premature photocleavage, adds orthogonality acs.org
Benzoin Safety-CatchForms a dithioacetal safety-catchHydrolysis of the dithioacetalEnables controlled release of the synthesized molecule dtu.dk

Computational Chemistry Approaches to 5 Methyl 1,3 Dithiane Structure and Reactivity

Density Functional Theory (DFT) Studies on Conformational Energies and Interconversions

DFT has been effectively employed to study the conformational preferences and the energy barriers for interconversion between different forms of 5-methyl-1,3-dithiane.

Elucidation of Energy Differences and Transition States for Conformers

Studies using DFT and other ab initio methods have identified several key conformers for this compound, including the equatorial chair (Ce) and axial chair (Ca) forms, as well as flexible twist conformers. researchgate.net The equatorial chair conformer is consistently found to be the most stable. researchgate.net

The energy difference between the Ce and Ca conformers is a critical parameter. Calculations have shown this difference (ΔH) to be in the range of 1.2–1.5 kcal/mol. researchgate.net This indicates a clear preference for the methyl group to occupy the equatorial position. For comparison, the energy difference in the analogous 5-methyl-1,3-dioxane is smaller, highlighting the influence of the sulfur atoms on the conformational energetics. researchgate.netresearchgate.net

Computational analysis has also mapped out the potential energy surface for the interconversion of these conformers, identifying various transition states such as semi-chair, symmetric boat, and asymmetric boat conformations. researchgate.net

Table 1: Calculated Energy Differences for this compound Conformers

Computational Method ΔH (Ce vs. Ca) (kcal/mol) ΔG⁰ (Ce ↔ Ca) (kcal/mol)
PBE/3z 1.3–1.4 1.3–1.4
HF/6-31G(d) 1.2–1.5 Not specified

This table summarizes the calculated energy differences between the equatorial (Ce) and axial (Ca) chair conformers of this compound using different computational methods. Data sourced from researchgate.net.

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. wikipedia.org It provides a localized picture of the electron density, allowing for the investigation of stereoelectronic effects that influence molecular stability and reactivity. wikipedia.orguba.ar

Ab Initio Molecular Orbital Theory Applications in Structural and Electronic Analysis

Ab initio molecular orbital theory, which is based on first principles of quantum mechanics without the use of empirical parameters, provides a robust framework for analyzing the structural and electronic properties of this compound. acs.orgresearchgate.netunram.ac.id

These methods, including Hartree-Fock (HF) and post-Hartree-Fock approaches, have been used to investigate the geometries and relative energies of the various conformers of 1,3-dithiane (B146892) and its derivatives. acs.org For the parent 1,3-dithiane, calculations have been performed with various basis sets to accurately determine the energies of the chair, 1,4-twist, and 2,5-twist conformers. acs.org Such studies provide a fundamental understanding of the conformational landscape that is essential for interpreting the behavior of substituted derivatives like this compound.

Mechanistic Elucidation via Computational Modeling

Computational modeling plays a crucial role in understanding the mechanisms of reactions involving this compound.

Prediction and Validation of Reaction Pathways (e.g., Two-Electron Pathways)

Computational methods can be used to map out the potential energy surfaces of chemical reactions, allowing for the prediction and validation of reaction pathways. nih.gov For instance, in reactions such as hydrodeoxygenation, computational modeling can help to understand the sequence of events, including hydrogenation and dehydration steps. mdpi.com In the conversion of 5-methyl-3-heptanone, a related C8 ketone, computational studies could elucidate the mechanism of its conversion to alkenes and alkanes over a bifunctional catalyst. mdpi.com While this specific study does not focus on this compound, the principles of using computational chemistry to explore reaction pathways are directly applicable.

Modeling Electron Transfer and Radical Cation Intermediates

Computational modeling is also invaluable for studying reactions that proceed through electron transfer and involve radical cation intermediates. nih.gov The generation and subsequent reactions of radical cations can be investigated by modeling their electronic structure and reactivity. For example, in the context of photoinduced electron transfer (PET) reactions, computational methods can help to understand the properties of the resulting radical cations, such as their spin density distribution, which in turn dictates their reactivity. researchgate.net Although not specifically on this compound, studies on similar sulfur-containing heterocycles like thiiranes demonstrate how computational modeling can explain the fragmentation and rearrangement pathways of their radical cations. researchgate.net

Molecular Mechanics Calculations for Predicting Thermodynamic Stability of Dithiane Isomers

Computational chemistry, particularly molecular mechanics, provides a powerful tool for investigating the conformational preferences and thermodynamic stability of substituted 1,3-dithianes. For this compound, these calculations are crucial in determining the relative stability of its various spatial arrangements, known as conformers. The primary conformers of interest are the chair forms with the methyl group in the equatorial and axial positions.

Quantum-chemical calculations have been employed to study the conformational isomerization of this compound. researchgate.net These studies utilize various levels of theory, including Hartree-Fock (HF) with 6-31G(d) and pVDZ basis sets, as well as density functional theory (DFT) with the PBE functional and a 3z basis set. researchgate.net The potential energy surface of this compound, as revealed by these calculations, shows that the global minimum corresponds to the chair conformer with the methyl group in the equatorial position (C-5e). researchgate.net

The thermodynamic stability of the isomers is quantified by the Gibbs free energy difference (ΔG⁰) between the conformers. Molecular mechanics calculations provide the total energy (E_tot), enthalpy (H_r), and Gibbs free energy (G_r) for each conformer, allowing for the determination of their relative populations at equilibrium.

The following table summarizes the calculated thermodynamic parameters for the equatorial and axial chair conformers of this compound using the PBE/3z level of theory. researchgate.net

Table 1: Calculated Thermodynamic Parameters for Conformers of this compound (PBE/3z)

Conformer Total Energy (E_tot), a.u. Enthalpy (H_r), kcal/mol Gibbs Free Energy (G_r), kcal/mol
Equatorial Chair (C-5e) -918.42878 100.8 68.6
Axial Chair (C-5a) -918.42654 101.0 69.0

Data sourced from Kuznetsov, 2012. researchgate.net

The data clearly indicates that the equatorial conformer is more stable than the axial conformer, as evidenced by its lower total energy and Gibbs free energy. The calculated Gibbs free energy difference (ΔG⁰) between the two chair conformers is 0.4 kcal/mol. researchgate.net This energy difference suggests a conformational equilibrium that strongly favors the equatorial isomer.

Further analysis based on experimental ¹H NMR and theoretical vicinal coupling constants also allows for the determination of ΔG⁰ for the methyl group at the C5 position. researchgate.net While there can be discrepancies between the values obtained from energy minimization calculations and those derived from experimental data, both methods confirm the higher stability of the equatorial conformer. researchgate.net The differences observed are often attributed to the challenges in accurately accounting for stereoelectronic interactions within the 1,3-dithiane ring and the influence of the solvent environment in experimental measurements. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Methyl 1,3 Dithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-methyl-1,3-dithiane, offering in-depth information about its atomic connectivity and spatial arrangement.

Proton (¹H) NMR spectroscopy is instrumental in defining the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts and coupling constants of the protons provide valuable data regarding the conformational equilibrium of the dithiane ring. In a simple, unsubstituted 1,3-dithiane (B146892), the protons at different positions on the ring have distinct chemical shifts. chemicalbook.com For this compound, the introduction of a methyl group at the 5-position influences the electronic environment and, consequently, the chemical shifts of the neighboring protons.

The splitting patterns observed in the high-resolution ¹H NMR spectrum, arising from spin-spin coupling, reveal the connectivity between adjacent protons. For instance, the signal for a proton on a carbon adjacent to a CH group will be split into a doublet. docbrown.info By analyzing these splitting patterns (n+1 rule), the complete proton network can be mapped out. youtube.com Furthermore, variable temperature ¹H NMR studies can provide insights into the dynamics of ring inversion and the conformational preferences of the methyl group (axial vs. equatorial).

Interactive Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Integration
H-2 (axial & equatorial)~2.8-3.0t2H
H-4, H-6 (axial & equatorial)~2.6-2.9m4H
H-5~1.8-2.0m1H
-CH₃~0.9-1.1d3H

Note: These are predicted values and can vary based on the solvent and experimental conditions. 't' denotes a triplet, 'm' a multiplet, and 'd' a doublet.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. thieme-connect.de Generally, ¹³C NMR spectra are acquired with proton decoupling, resulting in a single peak for each unique carbon atom. youtube.com The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for the differentiation of each carbon atom in the molecule. oregonstate.edu

The carbon atoms in the dithiane ring will have characteristic chemical shifts, which can be distinguished from the methyl carbon. The position of the methyl group at C-5 will influence the chemical shifts of the adjacent C-4 and C-6 carbons, as well as the C-5 carbon itself, due to steric and electronic effects. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the definitive assignment of each carbon signal. youtube.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2~30-35
C-4, C-6~35-40
C-5~25-30
-CH₃~15-20

Note: These are predicted values and can vary based on the solvent and experimental conditions.

While not directly applicable to this compound itself, heteronuclear NMR becomes crucial when studying its derivatives. For instance, if this compound is used as a building block in the synthesis of compounds containing elements like boron (¹¹B) or silicon (²⁹Si), NMR spectroscopy of these nuclei would be essential for characterization.

Two-dimensional heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons, or other relevant nuclei. researchgate.net These experiments would be invaluable in confirming the structure of complex derivatives of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum would be expected to show absorptions corresponding to C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups. The C-S stretching vibrations would also be present, typically in the fingerprint region of the spectrum. scielo.org.za

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Saturated thioethers like this compound are not expected to have strong absorptions in the visible region. However, they may exhibit absorption bands in the ultraviolet region due to n → σ* transitions involving the non-bonding electrons on the sulfur atoms. mu-varna.bgnih.gov The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the specific conformation of the molecule. researchgate.net

Interactive Table: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
Infrared (IR) C-H stretching (~2850-3000 cm⁻¹), C-H bending (~1375-1465 cm⁻¹), C-S stretching (~600-800 cm⁻¹)
Ultraviolet-Visible (UV-Vis) Weak absorption in the UV region (~200-250 nm)

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of this compound and to study its fragmentation patterns upon ionization. In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. docbrown.info

The molecular ion of this compound can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. libretexts.org Common fragmentation pathways for thioethers include the cleavage of C-S and C-C bonds. youtube.com For this compound, characteristic fragments might arise from the loss of a methyl radical (•CH₃), a thiomethyl radical (•SCH₃), or cleavage of the dithiane ring. core.ac.ukmiamioh.edu The resulting fragmentation pattern is a unique "fingerprint" that can be used to identify the compound.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Ion Neutral Loss
134[C₅H₁₀S₂]⁺• (Molecular Ion)-
119[C₄H₇S₂]⁺•CH₃
87[C₄H₇S]⁺•SCH₃
74[C₂H₆S]⁺•C₃H₄S
59[CH₃S]⁺C₄H₇S

Electrochemical and Kinetic Studies in Mechanistic Research (e.g., Cyclic Voltammetry)

While direct electrochemical studies on this compound itself may be limited, techniques like cyclic voltammetry (CV) are crucial for investigating the redox properties of its derivatives or its role in certain chemical reactions. For instance, if this compound is used as a precursor to form an electroactive species, CV can be employed to determine its oxidation and reduction potentials. This information is vital for understanding the reaction mechanisms and the stability of the generated intermediates. Kinetic studies, often coupled with spectroscopic techniques, can provide rates and activation parameters for reactions involving this compound, offering deeper mechanistic insights. researchgate.net

X-ray Crystallography of this compound: A Search for Definitive Solid-State Structure

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been reported in the scientific literature. Therefore, detailed experimental data on its solid-state structure, including precise bond lengths, bond angles, and crystallographic parameters, are not currently available.

While the solid-state structure of this compound remains experimentally uncharacterized by X-ray crystallography, numerous studies have investigated its conformational properties in solution and in the gas phase using other techniques. Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy have been the primary tools for elucidating the preferred conformations and geometric parameters of this molecule. These studies consistently indicate that the 1,3-dithiane ring adopts a chair conformation, with the methyl group at the C5 position preferentially occupying an equatorial position to minimize steric strain.

It is important to distinguish these computational and solution-phase studies from X-ray crystallography, which provides the most accurate and detailed picture of a molecule's arrangement in the solid state. The lack of a published crystal structure for this compound means that definitive, experimentally determined values for its solid-state bond lengths, bond angles, and torsional angles are absent from the scientific record.

For comparative purposes, the crystal structures of more complex derivatives of this compound have been determined. For instance, the structure of trans-2-(diphenylphosphinoyl)-5-methyl-1,3-dithiane has been elucidated via X-ray diffraction. However, the presence of the bulky diphenylphosphinoyl group at the C2 position significantly alters the electronic and steric properties of the dithiane ring, and therefore its crystallographic data cannot be considered representative of the parent this compound.

In the absence of experimental X-ray crystallographic data for this compound, any discussion of its solid-state structure must be based on theoretical models and extrapolations from related compounds, with the explicit understanding that these are not substitutes for direct experimental determination. Future research may yet provide the single crystals necessary for a full X-ray diffraction analysis, which would be a valuable addition to the structural chemistry of sulfur-containing heterocycles.

Future Research Directions and Emerging Avenues in 5 Methyl 1,3 Dithiane Chemistry

Development of Next-Generation Asymmetric Methodologies for Chiral 5-Methyl-1,3-Dithiane Synthesis

The demand for enantiomerically pure compounds in pharmaceuticals and materials science is a major driver for the development of new asymmetric synthetic methods. In the context of this compound, future efforts will likely focus on creating highly efficient and stereoselective routes to chiral derivatives.

One promising area is the use of chiral N-phosphonyl imines in asymmetric Umpolung reactions with 2-lithio-1,3-dithianes. nih.gov This approach has already demonstrated the potential to produce α-amino-1,3-dithianes with excellent diastereoselectivities. nih.gov Further research will likely explore a broader range of chiral auxiliaries and catalysts to enhance the enantioselectivity and substrate scope of these reactions. The development of "Group-Assistant-Purification (GAP)" chemistry, which avoids traditional chromatographic purification, is another key aspect that will make these syntheses more efficient and scalable. nih.govsigmaaldrich.com

Organocatalysis also presents a powerful, metal-free strategy for the asymmetric synthesis of functionalized dithianes. rsc.org For instance, the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, catalyzed by chiral organic molecules, has been shown to produce γ-nitro-β-aryl-α-keto esters with high enantiomeric excess. rsc.org Future work in this area could involve the design of novel organocatalysts with enhanced activity and selectivity for a wider array of dithiane-based transformations.

Integration of Dithiane Chemistry into Flow Chemistry and Automated Synthesis Platforms

The integration of dithiane chemistry into continuous flow and automated synthesis systems represents a significant leap towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely.

The development of fully automated, one-step synthesis of complex molecules, such as small protein domains, using flow chemistry has been demonstrated. rsc.org Adapting dithiane-based methodologies to these platforms could revolutionize the synthesis of complex natural products and pharmaceuticals where dithianes serve as key intermediates. This would involve optimizing reaction conditions, such as flow rates, concentrations, and temperatures, to achieve high yields and purity in a continuous fashion. rsc.org The ability to perform multi-step sequences in a single, automated process would significantly reduce manual labor and production time.

Exploration of Novel Catalytic Systems for Efficient and Sustainable Dithiane Transformations

The development of novel and sustainable catalytic systems is a cornerstone of modern organic synthesis. For dithiane chemistry, this translates to finding greener and more efficient catalysts for both their formation (thioacetalization) and cleavage (deprotection).

Currently, the formation of 1,3-dithianes often relies on Brønsted or Lewis acid catalysts. organic-chemistry.org Research is ongoing to discover more environmentally friendly and reusable catalysts. organic-chemistry.orgmdpi.com For example, silica (B1680970) gel-adsorbed perchloric acid and tungstophosphoric acid have been shown to be effective catalysts for thioacetalization under solvent-free conditions. organic-chemistry.org The use of water-stable Brønsted acidic ionic liquids also offers a promising green alternative. organic-chemistry.org

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic Techniques and Real-Time Monitoring

A fundamental understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced in situ spectroscopic techniques and real-time monitoring is set to provide unprecedented insights into the intricate pathways of dithiane reactions.

Techniques such as Direct Analysis in Real Time (DART) mass spectrometry allow for the rapid, real-time monitoring of reaction progress without the need for extensive sample preparation. nih.govrsc.org This enables chemists to track the formation of intermediates and products, providing valuable kinetic and mechanistic data. rsc.orgresearchgate.net For example, monitoring the deprotection of a dithiane in real-time can help to identify transient species and optimize reaction conditions for improved yields and selectivity. shimadzu.com

Furthermore, techniques like FT-IR spectroscopy can be used to monitor the whole reaction process in detail, even in complex mixtures. researchgate.net The development of novel analytical tools, such as a "molecular camera" that uses quantum dots and gold nanoparticles, could allow for the direct observation of electron transfer processes in photocatalytic dithiane reactions. wiley.com These advanced analytical methods will be instrumental in unraveling the mechanisms of dithiane transformations, leading to more rational and efficient synthetic designs.

Expansion of Synthetic Applications of this compound to Underexplored Chemical Space and Complex Molecular Architectures

This compound has a long and successful history as a key building block in the synthesis of complex natural products. uwindsor.ca However, there remains a vast and underexplored chemical space where its unique reactivity can be applied. Future research will undoubtedly focus on leveraging the versatility of this compound to access novel and complex molecular architectures.

The development of new synthetic methodologies, as outlined in the preceding sections, will directly fuel this expansion. For example, the ability to perform asymmetric syntheses and integrate dithiane chemistry into automated platforms will open the door to the efficient construction of chiral, polycyclic, and other intricate molecular frameworks. The use of 1,3-dithianes in the synthesis of macrocycles and other complex structures has already been demonstrated, and future work will likely build upon these successes. uwindsor.ca

Furthermore, the exploration of novel reaction pathways involving dithianes, such as their use in cycloaddition reactions or as substrates in transition-metal-catalyzed cross-coupling reactions, will expand their synthetic utility. nih.gov As our understanding of dithiane reactivity deepens, so too will our ability to strategically employ this compound in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. What strategies ensure rigorous literature reviews for meta-analyses on dithiane derivatives?

  • Search Strategy : Use databases like SciFinder and Reaxys with keywords ("this compound", "conformational analysis", "synthesis").
  • Inclusion Criteria : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and exclude non-academic sources.
  • Data Extraction : Tabulate synthesis yields, spectroscopic data, and computational parameters for comparative analysis .
    05 文献检索Literature search for meta-analysis
    02:58

Tables for Key Data

Property Technique Typical Observations Reference
Conformational StabilityDFT/B3LYP/6-31G**Chair conformation favored (ΔG = 2–5 kcal/mol)
¹H-NMR Shifts500 MHz NMRδ 1.65 (axial CH₃), δ 1.48 (equatorial CH₃)
X-ray Bond Angle (C-S-C)Single-crystal XRD98.5°–101.2°
Synthetic Yield OptimizationColumn Chromatography70–85% (PE/EA 10:1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.